3,4-Dibromothiophene

Catalog No.
S749049
CAS No.
3141-26-2
M.F
C4H2Br2S
M. Wt
241.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromothiophene

CAS Number

3141-26-2

Product Name

3,4-Dibromothiophene

IUPAC Name

3,4-dibromothiophene

Molecular Formula

C4H2Br2S

Molecular Weight

241.93 g/mol

InChI

InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H

InChI Key

VGKLVWTVCUDISO-UHFFFAOYSA-N

SMILES

Array

Synonyms

NSC 99007;

Canonical SMILES

C1=C(C(=CS1)Br)Br

The exact mass of the compound 3,4-Dibromothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99007. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dibromothiophene is a liquid-phase dihalogenated heterocyclic building block (boiling point 221-222 °C, density 2.188 g/mL) utilized in organic synthesis and materials science . Unlike standard thiophene derivatives, this compound is defined by its β,β'-disubstitution pattern, which leaves the α-positions (C2 and C5) open for subsequent functionalization or polymerization . In industrial and academic procurement, it serves as the baseline precursor for synthesizing sterically hindered polythiophenes, cross-coupled intermediates, and fused bicyclic systems such as thieno[3,4-b]thiophenes, which are components in organic photovoltaics (OPVs) and electrochromic devices.

Substituting 3,4-dibromothiophene with its more common isomer, 2,5-dibromothiophene, fundamentally alters the regiochemistry of downstream products, leading to complete synthetic failure for specific architectures [1]. While 2,5-dibromothiophene is primed for immediate linear polymerization or α-coupling, it cannot be used to synthesize 3,4-disubstituted or fused-ring systems like thieno[3,4-b]thiophenes or thieno[3,4-b]indoles [2]. The C3 and C4 carbon-bromine bonds in 3,4-dibromothiophene exhibit distinct electronic stability compared to the highly reactive C2 and C5 bonds, allowing chemists to perform selective orthogonal functionalizations [3]. Procuring the exact 3,4-isomer is mandatory for generating low-bandgap donor-acceptor polymers where β-functionalization dictates the material's optoelectronic bandgap and steric conformation.

Regioselective Precursor Efficiency for Fused Thieno[3,4-b]thiophene Acceptors

3,4-Dibromothiophene serves as the starting material for synthesizing thieno[3,4-b]thiophene (TT) acceptor blocks, a structural conversion impossible with 2,5-dibromothiophene. In cyclization protocols with terminal alkynes (e.g., phenylacetylene or decyne) and diisopropylamine, 3,4-dibromothiophene directly yields the fused TT core in 43-44% isolated yields [1]. Because 2,5-dibromothiophene lacks the necessary vicinal halogens at the β-positions, it yields 0% of the TT architecture, instead forming linear extended thiophenes.

Evidence DimensionYield of fused thieno[3,4-b]thiophene core
Target Compound Data43-44% isolated yield (via alkyne cyclization)
Comparator Or Baseline2,5-dibromothiophene (0% yield; structurally precluded)
Quantified DifferenceAbsolute requirement for β,β'-disubstitution to achieve cyclization
ConditionsReaction with phenylacetylene/decyne, diisopropylamine, methanol, 85 °C, 48 h

Procurement of the 3,4-isomer is strictly required for manufacturing thieno[3,4-b]thiophene-based low-bandgap polymers for organic photovoltaics.

Site-Selective Suzuki-Miyaura Cross-Coupling for Thienoindole Synthesis

The synthesis of complex thieno[3,4-b]indoles relies on the regioselectivity of 3,4-dibromothiophene during Suzuki cross-coupling. When reacted with 2-bromophenylboronic acid, 3,4-dibromothiophene selectively undergoes mono-coupling to form 3-bromo-4-(2-bromophenyl)thiophene in 78% yield [1]. This intermediate enables subsequent two-fold Pd-catalyzed C-N coupling to yield thieno[3,4-b]indoles at up to 95% yield [1]. Using generic α-halogenated thiophenes fails to produce this specific β-fused architecture.

Evidence DimensionMono-arylation yield for β-fused precursor
Target Compound Data78% yield of 3-bromo-4-(2-bromophenyl)thiophene
Comparator Or Baseline2,5-dibromothiophene (Yields α-coupled linear products)
Quantified Difference100% shift in regiochemical pathway (β-coupling vs α-coupling)
ConditionsPd-catalyzed Suzuki cross-coupling with 2-bromophenylboronic acid

Ensures predictable stepwise synthesis of thieno[3,4-b]indole derivatives by preventing unwanted linear α-coupling.

Differential C-Br Bond Stability and α-Position Availability

The C-Br bonds at the 3,4-positions exhibit higher stability than those at the 2,5-positions, providing a measurable advantage for orthogonal functionalization. During palladium-catalyzed hydrodebromination of tetrabromothiophene, the α-bromines are cleaved first, yielding 3,4-dibromothiophene in 95% yield at a 5:1 NaBH4 to substrate ratio [1]. This demonstrates that 3,4-dibromothiophene withstands reductive conditions that rapidly degrade 2,5-dibromothiophene, allowing selective transformations at the open C2/C5 positions [1].

Evidence DimensionStability against catalytic hydrodebromination
Target Compound Data3,4-Dibromothiophene remains intact (95% yield from tetrabromothiophene)
Comparator Or Baseline2,5-dibromothiophene (α-bromines are rapidly cleaved)
Quantified Difference>90% preference for α-debromination over β-debromination
ConditionsPd(PPh3)4 catalyst, NaBH4 reducing agent, 70 °C

Allows manufacturers to selectively functionalize the α-positions while preserving the 3,4-bromines for later-stage cross-coupling or polymerization.

Precursor for Thieno[3,4-b]thiophene-Based Organic Photovoltaics (OPVs)

Driven by its ability to undergo alkyne cyclization at the β-positions, 3,4-dibromothiophene is procured to synthesize thieno[3,4-b]thiophene acceptor blocks. These blocks are subsequently polymerized to create low-bandgap donor-acceptor polymers (e.g., PT8B, PTF8B) used in high-efficiency organic solar cells [1].

Building Block for Thieno[3,4-b]indole Optoelectronic Materials

Leveraging its 78% mono-coupling yield in Suzuki reactions, this compound is utilized as the foundational building block for thieno[3,4-b]indoles. The preserved bromine atom allows for secondary Buchwald-Hartwig aminations, generating materials used in advanced fluorophores and organic light-emitting diodes (OLEDs) [2].

Orthogonal Synthesis of Complex Polythiophenes

Because the 3,4-bromine bonds resist reductive cleavage better than 2,5-bromines, industrial chemists use 3,4-dibromothiophene to build complex polythiophene architectures. The open α-positions can be metalated or polymerized while the β-bromines remain intact for post-polymerization functionalization [3].

Physical Description

Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

241.82235 Da

Monoisotopic Mass

239.82440 Da

Boiling Point

221.5 °C

Heavy Atom Count

7

Melting Point

4.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.12 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

3141-26-2

Wikipedia

3,4-Dibromothiophene

Dates

Last modified: 08-15-2023

Explore Compound Types